1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea
Description
1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea is a synthetic urea derivative featuring a piperazine core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a urea moiety. The urea group is further substituted with a p-tolyl (4-methylphenyl) group. The structural components—fluorophenyl, piperazine, and urea—are frequently observed in bioactive molecules, such as antipsychotics, hypoglycemics, and acetylcholinesterase (AChE) inhibitors .
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-16-2-6-18(7-3-16)23-20(26)22-10-11-24-12-14-25(15-13-24)19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHVBXELCSDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a urea moiety, which are critical for its biological activity. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The urea moiety enhances binding affinity, which is crucial for modulating neurotransmission pathways.
Key Mechanisms:
- Receptor Binding : The compound acts as a ligand for serotonin and dopamine receptors, influencing mood and behavior.
- Signal Pathway Modulation : It may interfere with intracellular signaling pathways, affecting cellular responses to neurotransmitters.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various therapeutic areas, including:
- Antidepressant Effects : Research indicates that modifications in the piperazine structure can enhance antidepressant-like activities in animal models.
- Antimicrobial Activity : Some derivatives exhibit activity against Mycobacterium tuberculosis, showcasing potential for treating resistant strains.
Data Table: Biological Activities and Findings
| Activity | Target | IC50/EC50 Values | Study Reference |
|---|---|---|---|
| Antidepressant-like effects | Serotonin receptors | 50 nM | |
| Antimicrobial | Mycobacterium tuberculosis | 0.54 µM | |
| Neurotransmitter modulation | Dopamine receptors | 25 nM |
Study 1: Antidepressant Activity
A study conducted by researchers at the Groningen Research Institute of Pharmacy demonstrated that derivatives of the compound showed significant antidepressant-like effects in mice. The results indicated that certain structural modifications increased receptor binding affinity and enhanced efficacy in behavioral tests.
Study 2: Antimicrobial Evaluation
In another investigation, derivatives were tested against dormant Mycobacterium tuberculosis. The most active compound demonstrated an EC50 value of 0.54 µM, indicating strong potential as an antimicrobial agent. This study emphasized the importance of the urea moiety in maintaining biological activity against bacterial targets.
Comparison with Similar Compounds
Piperazine-Linked Urea Derivatives
- 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)urea (): This simpler analogue lacks the ethyl linker and p-tolyl group. The methylpiperazine substituent may enhance solubility compared to the 4-fluorophenyl group in the target compound.
- Compounds 11a–11o (): These derivatives feature a thiazole ring and hydrazinyl-oxoethyl-piperazine group. For example, 11a (3-fluorophenyl substituent) has a molecular weight of 484.2 Da, significantly higher than the target compound (~364.44 Da). The thiazole moiety introduces additional hydrogen-bonding capacity, which could improve target affinity but reduce blood-brain barrier penetration compared to the target's simpler structure .
Sulfonylurea and Guanidine Derivatives
- 5A–5H series (): These hypoglycemic agents incorporate sulfonylurea or guanidine groups instead of a direct urea-piperazine linkage. For instance, 5F–5H include a sulfonyl bridge, enhancing electron-withdrawing effects and metabolic stability. Docking studies in suggest these compounds target AKR1C1 enzymes, whereas the biological target of the title compound remains unconfirmed .
Physicochemical Properties
- Synthetic Efficiency : Yields for analogues in range from 83–88%, suggesting robust synthetic routes. The target compound’s synthesis, if similar, may achieve comparable efficiency .
Pharmacological Considerations
The ethyl linker in the target compound may confer flexibility for optimal receptor binding, unlike rigid thiazole-containing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
